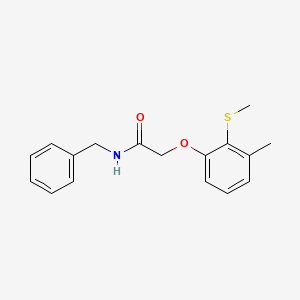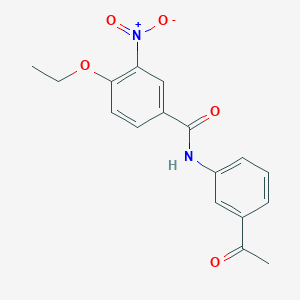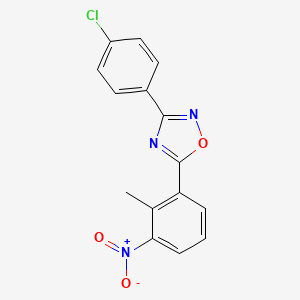
N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a phenoxy group substituted with a methyl and a methylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide typically involves the reaction of 3-methyl-2-methylsulfanylphenol with benzylamine in the presence of a suitable acylating agent such as chloroacetyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 3-methyl-2-methylsulfanylphenol is reacted with chloroacetyl chloride in the presence of a base to form 2-(3-methyl-2-methylsulfanylphenoxy)acetyl chloride.
Step 2: The resulting 2-(3-methyl-2-methylsulfanylphenoxy)acetyl chloride is then reacted with benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes, leading to disruption of essential metabolic processes. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-methylphenoxy)acetamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
N-benzyl-2-(2-methylsulfanylphenoxy)acetamide: Similar structure but with the methylsulfanyl group in a different position, potentially altering its properties.
N-benzyl-2-(3-methyl-2-methoxyphenoxy)acetamide: Contains a methoxy group instead of a methylsulfanyl group, which can influence its chemical behavior and applications.
Uniqueness
N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is unique due to the presence of both a methyl and a methylsulfanyl group on the phenoxy ring
Properties
IUPAC Name |
N-benzyl-2-(3-methyl-2-methylsulfanylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-7-6-10-15(17(13)21-2)20-12-16(19)18-11-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKSHDNXLRADAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B5708269.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B5708295.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


![N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5708336.png)


![1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)

![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)

